molecular formula C22H24FN3O3S2 B2565390 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850910-11-1

4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2565390
CAS No.: 850910-11-1
M. Wt: 461.57
InChI Key: OBWXVFZOOCRKQR-GYHWCHFESA-N
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Description

The compound 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a sulfonamide-benzamide hybrid featuring a 2-ethylpiperidine sulfonyl group and a dihydrobenzothiazole moiety. The sulfonyl group enhances solubility and may contribute to hydrogen-bonding interactions, while the fluorinated benzothiazole moiety is a common pharmacophore in kinase inhibitors and antimicrobial agents . Structural validation methods, such as X-ray crystallography (commonly refined using SHELX software ), are critical for confirming its stereochemistry and intermolecular interactions, including hydrogen-bonding patterns .

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S2/c1-3-17-6-4-5-13-26(17)31(28,29)18-10-7-15(8-11-18)21(27)24-22-25(2)19-12-9-16(23)14-20(19)30-22/h7-12,14,17H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWXVFZOOCRKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and a base such as triethylamine.

    Synthesis of the Benzothiazole Moiety: The benzothiazole ring can be formed through the condensation of o-aminothiophenol with a suitable aldehyde or ketone.

    Coupling Reactions: The final coupling of the piperidine-sulfonyl intermediate with the benzothiazole derivative can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzothiazole moiety, potentially reducing the double bond to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydro derivatives of the benzothiazole moiety.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study the interactions of sulfonyl and benzothiazole groups with biological macromolecules. It can also be used in the design of new bioactive molecules with potential therapeutic applications.

Medicine

In medicine, the compound’s potential biological activity makes it a candidate for drug development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activity, depending on its interaction with specific biological targets.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzothiazole moiety may interact with nucleic acids or enzymes, modulating their activity. The compound’s overall effect is determined by the combined interactions of its functional groups with various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the piperidine ring, benzothiazole conformation, and functional groups. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
4-[(2-Ethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Not reported ~465.5 (estimated) Not reported 2-Ethylpiperidine sulfonyl; (2Z)-dihydrobenzothiazole with 3-methyl and 6-fluoro groups
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide 6265-71-0 ~434.5 Not reported 3-Methylpiperidine sulfonyl; non-dihydro benzothiazole with 6-fluoro substituent
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Not reported 589.1 175–178 Fluorinated chromenone-pyrazolopyrimidine core; sulfonamide and benzamide substituents

Key Observations

Piperidine Substituents: The 2-ethylpiperidine group in the target compound introduces greater steric bulk compared to the 3-methylpiperidine in CAS 6265-71-0 . This may enhance metabolic stability but reduce binding pocket compatibility in certain targets. Ethyl vs.

Benzothiazole Conformation: The (2Z)-dihydrobenzothiazole in the target compound introduces a non-planar conformation, which could limit π-π stacking interactions compared to the planar benzothiazole in CAS 6265-71-0 . The 3-methyl group on the dihydrobenzothiazole may sterically hinder interactions with hydrophobic enzyme pockets.

Functional Group Variations: The fluorinated chromenone-pyrazolopyrimidine core in the third compound demonstrates divergent bioactivity (e.g., kinase inhibition) compared to benzothiazole-focused analogs. However, shared sulfonamide and benzamide motifs suggest overlapping synthetic pathways, such as Suzuki coupling or sulfonylation reactions .

Physicochemical Properties: Melting points for sulfonamide-benzamide hybrids range widely (e.g., 175–178°C in chromenone derivatives ), but data for the target compound remains unreported. Fluorine substituents generally enhance metabolic stability and membrane permeability across all analogs .

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods used for CAS 6265-71-0, involving sulfonylation of benzamide intermediates with substituted piperidines . Patent examples (e.g., ) highlight the use of palladium-catalyzed cross-coupling for structurally complex analogs .
  • Hydrogen-Bonding Networks: The dihydrobenzothiazole’s imine nitrogen may act as a hydrogen-bond donor, a feature absent in non-dihydro analogs. This could enhance binding to targets like ATP-binding pockets .

Biological Activity

The compound 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic molecule of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.

Chemical Structure

The compound is characterized by a complex structure that includes a benzamide moiety, a sulfonyl group, and a fluorinated benzothiazole derivative. The structural formula can be represented as follows:

C19H25FN2O2S\text{C}_{19}\text{H}_{25}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to the one have demonstrated potent antiproliferative activity against various cancer cell lines. Research indicates that fluorinated benzothiazoles can induce apoptosis in sensitive cancer cells through mechanisms involving metabolic activation and subsequent DNA adduct formation .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
5F 203Breast Cancer10DNA adduct formation
DF 203Renal Cancer15CYP1A1 induction
4-BTAOvarian Cancer12Apoptosis induction

The mechanism by which these compounds exert their effects often involves the induction of cytochrome P450 enzymes , particularly CYP1A1 and CYP1B1. These enzymes play a crucial role in the metabolism of xenobiotics and are implicated in the activation of prodrugs into their active forms, which can lead to increased cytotoxicity in cancer cells .

Study on Fluorinated Benzothiazoles

A significant study investigated the biological activity of fluorinated benzothiazoles, including derivatives similar to our compound. The results showed that these compounds could effectively inhibit cell growth in sensitive cancer cell lines without exhibiting a biphasic dose-response curve, which is often a limitation in drug development .

Key Findings:

  • Cell Death Mechanism: The fluorinated compounds were metabolized to reactive species that bound to cellular macromolecules, leading to cell death.
  • Selective Toxicity: The compounds selectively induced CYP1A1 expression in sensitive cells but not in resistant variants, highlighting their potential therapeutic window.

Pharmacological Implications

The findings suggest that This compound could serve as a lead compound for developing new anticancer therapies. Its ability to selectively target cancer cells while sparing normal tissues could reduce side effects commonly associated with chemotherapy.

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